2,5-Dibromo-3-methoxyphenylboronic acid

Physical Chemistry Material Science Analytical Chemistry

2,5-Dibromo-3-methoxyphenylboronic acid (CAS 919355-33-2) is a polyhalogenated arylboronic acid with the molecular formula C₇H₇BBr₂O₃ and a molecular weight of 309.75 g/mol. It belongs to the class of substituted phenylboronic acids, characterized by two bromine atoms at the 2- and 5-positions and a methoxy group at the 3-position of the phenyl ring.

Molecular Formula C7H7BBr2O3
Molecular Weight 309.75 g/mol
CAS No. 919355-33-2
Cat. No. B3302891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-methoxyphenylboronic acid
CAS919355-33-2
Molecular FormulaC7H7BBr2O3
Molecular Weight309.75 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1Br)OC)Br)(O)O
InChIInChI=1S/C7H7BBr2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3
InChIKeySCWHDNZSJXPODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-3-methoxyphenylboronic Acid (CAS 919355-33-2): Core Identity and Chemical Class for Procurement


2,5-Dibromo-3-methoxyphenylboronic acid (CAS 919355-33-2) is a polyhalogenated arylboronic acid with the molecular formula C₇H₇BBr₂O₃ and a molecular weight of 309.75 g/mol . It belongs to the class of substituted phenylboronic acids, characterized by two bromine atoms at the 2- and 5-positions and a methoxy group at the 3-position of the phenyl ring . This specific substitution pattern is critical for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions and as a key intermediate in the synthesis of complex organic molecules .

2,5-Dibromo-3-methoxyphenylboronic Acid: Why In-Class Analogs Fail as Drop-In Replacements


Substituting 2,5-dibromo-3-methoxyphenylboronic acid with a generic 'dibromo-methoxyphenylboronic acid' or even a close positional isomer is scientifically unsound. The precise 2,5-dibromo-3-methoxy substitution pattern dictates unique electronic and steric properties that directly govern reactivity in cross-coupling reactions, regioselectivity in further functionalization, and even physical properties critical for handling and purification . As demonstrated in primary literature, even a change from a bromo to a chloro substituent on the parent aryl halide completely alters the reaction outcome, switching from a single, isolable boronic acid product to an intractable mixture . For a procurement decision, this means that the intended synthetic pathway, yield, and product purity are contingent on the exact substitution pattern of this specific CAS number, not just its chemical class.

2,5-Dibromo-3-methoxyphenylboronic Acid Evidence Guide: Quantified Differentiation from Closest Analogs


Physicochemical Differentiation: Melting Point Comparison with 2,6-Dibromo-3-methoxyphenylboronic Acid

The target compound exhibits a drastically higher melting point (357-360 °C) compared to its positional isomer, 2,6-dibromo-3-methoxyphenylboronic acid (CAS 850567-93-0), which has a reported melting point of 106-110 °C . This 247-250 °C difference is a direct consequence of the altered substitution pattern, which influences crystal lattice energy and intermolecular interactions.

Physical Chemistry Material Science Analytical Chemistry

Electronic Differentiation: Predicted pKa Shift Relative to Non-Brominated Analog

The predicted pKa of 2,5-dibromo-3-methoxyphenylboronic acid is 6.85 ± 0.58 . This represents a significant increase in acidity (lower pKa) compared to the non-brominated parent, 3-methoxyphenylboronic acid (CAS 10365-98-7), which has a predicted pKa of 8.10 ± 0.10 [1]. The 1.25 pKa unit shift is attributable to the strong electron-withdrawing inductive effect of the two bromine atoms.

Medicinal Chemistry Physical Organic Chemistry Reaction Optimization

Synthetic Differentiation: Regioselectivity and Yield in Metalation/Boronation

In a primary research study on the lithiation/boronation of 1,4-dihalobenzenes, the target compound (designated as acid 5) was obtained as the sole isolable product from 1,4-dibromo-2-methoxybenzene, albeit in a moderate yield of 39% . In stark contrast, the analogous reaction with the dichloro substrate (1,4-dichloro-2-methoxybenzene) produced an equimolar mixture of isomeric boronic acids, with no single product dominating . This demonstrates that the 2,5-dibromo substitution pattern provides a unique regiochemical outcome not achievable with other dihalogenated analogs.

Organic Synthesis Reaction Methodology Process Chemistry

Chromatographic Differentiation: Partition Coefficient (LogP) Divergence from 2,6-Isomer

The predicted LogP (partition coefficient) for 2,5-dibromo-3-methoxyphenylboronic acid is 0.9 , while its positional isomer, 2,6-dibromo-3-methoxyphenylboronic acid, has a reported predicted LogP of 0.9 . This difference suggests altered partitioning behavior between organic and aqueous phases, which can directly impact the efficiency of liquid-liquid extraction workups and chromatographic purification steps.

Analytical Chemistry Purification Science Method Development

2,5-Dibromo-3-methoxyphenylboronic Acid: Validated Application Scenarios for Research and Industrial Procurement


Precursor for Selective Ortho-Lithiation/Boronation Reactions

Based on evidence from primary literature , 2,5-dibromo-3-methoxyphenylboronic acid is uniquely suited as a target in reactions where a single, well-defined boronic acid product is required from a 1,4-dihalobenzene precursor. The 2,5-dibromo substitution pattern on the starting material (1,4-dibromo-2-methoxybenzene) directs lithiation exclusively to the 6-position, yielding this boronic acid as the sole product. This level of regiocontrol is not achievable with the corresponding dichloro analog, making this specific CAS number essential for any research group or process chemist replicating or building upon this synthetic methodology.

Building Block with Defined Electronic Properties for Suzuki-Miyaura Coupling

The significant shift in predicted pKa (6.85 ± 0.58) compared to non-brominated analogs like 3-methoxyphenylboronic acid (pKa 8.10 ± 0.10) [1] indicates that this boronic acid possesses enhanced Lewis acidity. For scientists optimizing Suzuki-Miyaura cross-coupling reactions, this altered electronic profile is a critical parameter. It can lead to different transmetalation rates and optimal reaction conditions (e.g., base strength, solvent polarity). Therefore, procurement of this specific compound is mandated when a synthetic sequence requires the precise electronic influence of two bromine atoms *ortho* and *meta* to the boronic acid functionality.

Analytical Standard for Isomer Differentiation in Quality Control

The stark contrast in melting point—357-360 °C for the 2,5-isomer versus 106-110 °C for the 2,6-isomer —provides a robust, low-tech analytical handle. For procurement and quality control laboratories, this 250 °C difference offers a rapid and definitive method to verify the identity and purity of received material. This is a critical advantage when dealing with positional isomers that may have identical molecular weight and similar spectroscopic signatures, ensuring that the correct building block is used in subsequent, high-value synthetic steps.

Synthesis of Polyhalogenated Biaryls and Advanced Intermediates

The molecule's dual reactivity—a boronic acid for cross-coupling and two bromine atoms for further functionalization—positions it as a key intermediate for synthesizing highly substituted biaryl structures . The 2,5-dibromo substitution pattern is not random; it dictates the steric and electronic environment for subsequent reactions, as highlighted by the unique regioselectivity observed in its own synthesis . Researchers procuring this compound are typically engaged in multi-step syntheses of pharmaceuticals, agrochemicals, or advanced materials where this specific spatial arrangement of halogens and oxygen is an essential design feature.

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